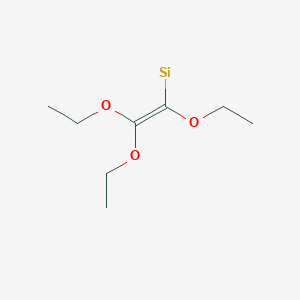

![molecular formula C67H94N14O21S2 B14754136 DOTA-[Tyr3]-Octreotide Acid](/img/structure/B14754136.png)

DOTA-[Tyr3]-Octreotide Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

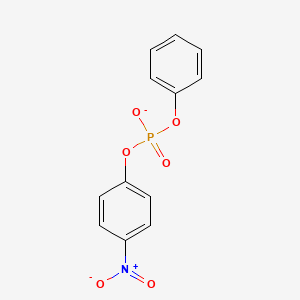

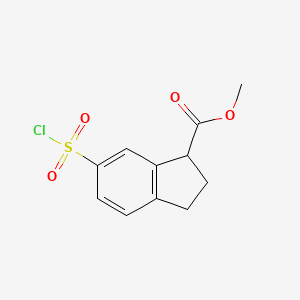

DOTA-[Tyr3]-Octreotide Acid is a compound that has gained significant attention in the field of medical imaging and therapy. It is a derivative of octreotide, a somatostatin analog, and is often used in conjunction with radiolabeling for diagnostic and therapeutic purposes. The compound is particularly noted for its ability to target somatostatin receptors, which are overexpressed in various types of neuroendocrine tumors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DOTA-[Tyr3]-Octreotide Acid typically involves solid-phase peptide synthesis (SPPS) This method allows for the efficient and cost-effective production of the compoundThe final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated synthesis modules are often employed to ensure consistency and quality. These modules allow for the precise control of reaction conditions, such as temperature, pH, and reagent concentrations, which are crucial for the successful synthesis of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

DOTA-[Tyr3]-Octreotide Acid undergoes several types of chemical reactions, including:

Complexation Reactions: The DOTA chelator forms stable complexes with various metal ions, such as lutetium-177 and gallium-68.

Substitution Reactions:

Common Reagents and Conditions

Common reagents used in the synthesis and labeling of this compound include:

Cyclen Precursor: Used in the preparation of the DOTA chelator.

Radiolabeling Agents: Such as lutetium-177 and gallium-68 for diagnostic and therapeutic applications.

Major Products

The major products formed from these reactions are radiolabeled peptides, which are used in positron emission tomography (PET) imaging and peptide receptor radionuclide therapy (PRRT) .

Wissenschaftliche Forschungsanwendungen

DOTA-[Tyr3]-Octreotide Acid has a wide range of scientific research applications, including:

Medical Imaging: Used in PET and single-photon emission computed tomography (SPECT) imaging to visualize neuroendocrine tumors.

Therapeutic Applications: Employed in PRRT for the treatment of neuroendocrine tumors.

Biological Research: Used to study the expression and function of somatostatin receptors in various tissues.

Wirkmechanismus

The mechanism of action of DOTA-[Tyr3]-Octreotide Acid involves its binding to somatostatin receptors, which are overexpressed in neuroendocrine tumors. Once bound, the radiolabeled compound allows for the visualization of tumors through imaging techniques or delivers targeted radiation therapy to the tumor cells . The molecular targets include somatostatin receptor subtypes, and the pathways involved are primarily related to receptor-mediated endocytosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

DOTA-Tyr3-Octreotate: Another somatostatin analog used in similar applications.

DOTA-TOC: A compound with a similar structure and function, used in PRRT.

Uniqueness

DOTA-[Tyr3]-Octreotide Acid is unique due to its specific binding affinity to somatostatin receptors and its versatility in forming stable complexes with various radiometals. This makes it highly effective for both diagnostic imaging and targeted radiotherapy .

Eigenschaften

Molekularformel |

C67H94N14O21S2 |

|---|---|

Molekulargewicht |

1495.7 g/mol |

IUPAC-Name |

acetic acid;2-[[10-(4-aminobutyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C65H90N14O19S2.C2H4O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;1-2(3)4/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);1H3,(H,3,4) |

InChI-Schlüssel |

MGIRFLMPSDEBOD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[2,3-b]quinoxaline](/img/structure/B14754064.png)

![(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B14754069.png)

![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)

![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)

![(4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B14754115.png)